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molecular formula C7H8N2O2 B1298174 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid CAS No. 5932-32-1

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

Cat. No. B1298174
M. Wt: 152.15 g/mol
InChI Key: FCYBBDFUBSEGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658646B2

Procedure details

To a mixture of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (0.5 g, 3.29 mmol), and sodium bicarbonate (911 mg, 422 μL, 10.8 mmol) in dichloroethane (5 mL) and water (5 mL) were added in one portion sodium iodide (1.28 g, 8.54 mmol) and iodine (1.08 g, 4.27 mmol) and the mixture heated at to 100° C. (oil bath temperature) with vigorous stirring for 24 h. After cooling to 25° C. the mixture was diluted with dichloromethane then washed with 10% Na2S2O3 and saturated NaHCO3. The organic phases were combined, dried (MgSO4) and concentrated to a yellow solid which was dissolved in dichloromethane, cyclohexane added to promote solid formation and allowed to stand. The solid was separated by filtration and dried to give 3-iodo-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (580 mg, 2.48 mmol, 75%) as needles. MS (M+H)+=234.9; 1H NMR (CDCl3) δ: 2.71-2.99 (m, 31H), 2.39-2.66 (m, 4H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
422 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH2:6][CH2:7][CH2:8][C:4]=2[C:3](C(O)=O)=[N:2]1.C(=O)(O)[O-].[Na+].[I-:17].[Na+].II>ClC(Cl)C.O.ClCCl>[I:17][C:3]1[C:4]2[CH2:8][CH2:7][CH2:6][C:5]=2[NH:1][N:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1N=C(C2=C1CCC2)C(=O)O
Name
Quantity
422 μL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
ClC(C)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.28 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
1.08 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C. the mixture
WASH
Type
WASH
Details
then washed with 10% Na2S2O3 and saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow solid which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dichloromethane
ADDITION
Type
ADDITION
Details
cyclohexane added
CUSTOM
Type
CUSTOM
Details
The solid was separated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
IC=1C2=C(NN1)CCC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.48 mmol
AMOUNT: MASS 580 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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